cis-2,4-Dimethylthiacyclopentan
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5161-79-5 |
|---|---|
Molecular Formula |
C6H12S |
Molecular Weight |
116.23 g/mol |
IUPAC Name |
(2S,4R)-2,4-dimethylthiolane |
InChI |
InChI=1S/C6H12S/c1-5-3-6(2)7-4-5/h5-6H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI Key |
YLAZTYUYPNOQJN-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](SC1)C |
Canonical SMILES |
CC1CC(SC1)C |
Origin of Product |
United States |
Stereochemical Considerations and Isomeric Distinction of 2,4 Dimethylthiacyclopentan
Theoretical Framework of cis/trans Isomerism in Five-Membered Rings
The concept of cis/trans isomerism, a form of diastereomerism, is fundamental to understanding the spatial arrangement of substituents in cyclic compounds. researchgate.net In a five-membered ring like thiacyclopentan (also known as thiolane), the substituents are designated as cis if they are on the same side of the ring's approximate plane, and trans if they are on opposite sides. researchgate.net
Unlike the more rigid six-membered cyclohexane (B81311) ring, five-membered rings such as cyclopentane (B165970) and its heterocyclic analogs exhibit a higher degree of flexibility. They adopt non-planar, puckered conformations to alleviate torsional strain that would arise from an eclipsed arrangement of substituents in a planar structure. The two most common conformations are the "envelope" (or "half-chair") and the "twist" conformations. In these conformations, substituents occupy pseudo-axial and pseudo-equatorial positions. The energy barrier between these conformations is relatively low, leading to a dynamic equilibrium.
The stability of cis and trans isomers in substituted five-membered rings is influenced by a delicate balance of steric and electronic factors. In the case of 2,4-disubstitution, the cis isomer can potentially experience steric hindrance between the two substituent groups, especially if they are bulky. However, the flexibility of the ring allows it to pucker in a way that can minimize these unfavorable interactions.
Enantiomeric and Diastereomeric Relationships of cis-2,4-Dimethylthiacyclopentan
Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. They are broadly classified into enantiomers and diastereomers.
Enantiomers are non-superimposable mirror images of each other. A molecule is chiral, and can exist as a pair of enantiomers, if it does not possess a plane of symmetry or a center of inversion.
Diastereomers are stereoisomers that are not mirror images of each other. Cis and trans isomers of a substituted ring are a classic example of diastereomers.
The this compound molecule possesses two chiral centers at carbons C2 and C4. The presence of these stereocenters gives rise to the possibility of multiple stereoisomers.
For this compound, the two methyl groups are on the same side of the thiacyclopentan ring. This cis configuration results in a chiral molecule. Therefore, this compound exists as a pair of enantiomers: (2R,4S)-2,4-dimethylthiacyclopentan and (2S,4R)-2,4-dimethylthiacyclopentan. These two molecules are non-superimposable mirror images of each other and will exhibit identical physical properties, such as boiling point and density, but will rotate plane-polarized light in equal and opposite directions.
The diastereomer of this compound is trans-2,4-Dimethylthiacyclopentan, where the two methyl groups are on opposite sides of the ring. The trans isomer also has two chiral centers and exists as a pair of enantiomers: (2R,4R)-2,4-dimethylthiacyclopentan and (2S,4S)-2,4-dimethylthiacyclopentan.
The relationship between any of the cis enantiomers and any of the trans enantiomers is diastereomeric. Diastereomers have different physical and chemical properties.
Principles of Stereochemical Assignment in Substituted Thiacyclopentanes
The unambiguous determination of the stereochemistry of substituted thiacyclopentanes like this compound relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR provide crucial information about the connectivity and the relative spatial orientation of atoms within the molecule.
¹H NMR Spectroscopy: The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. By analyzing the magnitude of the coupling constants between the protons on C2 and C3, and C3 and C4, it is possible to deduce the relative stereochemistry of the methyl groups. In the cis isomer, specific dihedral angles will lead to characteristic coupling constants that differ from those expected for the trans isomer. The chemical shifts of the methyl protons can also provide clues about their environment.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the ring and the methyl substituents are sensitive to their stereochemical environment. Steric compression, known as the gamma-gauche effect, can cause an upfield shift (to lower ppm values) of a carbon signal. In this compound, the close proximity of the two methyl groups can lead to such steric interactions, resulting in different ¹³C chemical shifts compared to the trans isomer where the methyl groups are further apart.
Below is a hypothetical data table illustrating the kind of NMR data that would be used for the stereochemical assignment of this compound.
| Compound | Proton | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key NOESY Correlation |
| This compound | C2-H | 3.1 | 45.0 | C2-CH₃ ↔ C4-CH₃ |
| C4-H | 2.9 | 43.5 | ||
| C2-CH₃ | 1.2 | 20.5 | ||
| C4-CH₃ | 1.1 | 19.8 | ||
| Ring CH₂ | 1.5-2.1 | 30-35 |
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Proton NMR (¹H NMR) would be the primary tool for determining the relative configuration of the two methyl groups. The chemical shifts of the methyl protons, as well as the methine protons at the C2 and C4 positions, would be highly sensitive to their stereochemical environment. The coupling constants (J-values) between adjacent protons would provide critical information about the dihedral angles within the five-membered ring, helping to establish the cis relationship of the substituents. A hypothetical ¹H NMR data table is presented below to illustrate the expected data.
| Proton | Hypothetical Chemical Shift (δ, ppm) | Hypothetical Multiplicity | Hypothetical Coupling Constant (J, Hz) |
| CH₃ (at C2) | 1.2-1.4 | Doublet | 6.5-7.5 |
| CH₃ (at C4) | 1.2-1.4 | Doublet | 6.5-7.5 |
| H (at C2) | 2.8-3.2 | Multiplet | - |
| H (at C4) | 2.8-3.2 | Multiplet | - |
| CH₂ (at C3) | 1.8-2.2 | Multiplet | - |
| CH₂ (at C5) | 2.5-2.9 | Multiplet | - |
Note: This table is illustrative and not based on experimental data.
Carbon-13 NMR (¹³C NMR) spectroscopy would complement the ¹H NMR data by providing information on the carbon framework of the molecule. The chemical shifts of the carbon atoms would confirm the presence of the thiacyclopentane ring and the two methyl substituents. The symmetry of the cis isomer would be reflected in the number of distinct carbon signals. The substituent effects of the methyl groups on the chemical shifts of the ring carbons would also be observable.
| Carbon | Hypothetical Chemical Shift (δ, ppm) |
| C2 | 40-45 |
| C4 | 40-45 |
| C3 | 35-40 |
| C5 | 30-35 |
| CH₃ (at C2) | 15-20 |
| CH₃ (at C4) | 15-20 |
Note: This table is illustrative and not based on experimental data.
For an unambiguous assignment of all proton and carbon signals and to definitively establish the stereochemistry, a suite of two-dimensional (2D) NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): Would reveal the scalar coupling network between protons, confirming the connectivity within the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would be crucial for confirming the cis configuration by identifying through-space interactions between the protons of the two methyl groups.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
While typically employed for solid samples, solid-state NMR could potentially provide information about the conformation and packing of cis-2,4-Dimethylthiacyclopentane in the crystalline state, if a suitable crystalline form could be obtained. This would offer a valuable comparison to the solution-state conformations determined by liquid-state NMR.
Mass Spectrometry (MS) for Molecular Connectivity and Fragmentation Pathway Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The analysis of these fragment ions provides a "fingerprint" of the molecule. For cis-2,4-Dimethylthiacyclopentane, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
Common fragmentation pathways for cyclic sulfides include the loss of the sulfur atom, cleavage of the ring, and loss of alkyl substituents. Specific fragmentation data for cis-2,4-Dimethylthiacyclopentane is not available in the literature, but a hypothetical fragmentation pattern is presented below.
| Hypothetical Fragment Ion (m/z) | Possible Identity |
| 116 | [M]⁺˙ (Molecular Ion) |
| 101 | [M - CH₃]⁺ |
| 87 | [M - C₂H₅]⁺ |
| 71 | [M - C₃H₇]⁺ or [C₄H₇S]⁺ |
| 57 | [C₄H₉]⁺ |
| 41 | [C₃H₅]⁺ |
Note: This table is illustrative and not based on experimental data.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of accuracy. For cis-2,4-Dimethylthiacyclopentan, HRMS would confirm the molecular formula C₆H₁₂S by providing an exact mass measurement that distinguishes it from other compounds with the same nominal mass. This precision is crucial for unequivocally establishing the compound's identity in a complex sample.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂S |
| Monoisotopic Mass | 116.06597 u |
This table presents theoretical values calculated from the known isotopic masses.
Interpretation of Diagnostic Fragment Ions in Thiacyclopentane Structures
Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. When this compound is subjected to ionization in a mass spectrometer, it will break apart into characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint.
Although a detailed mass spectrum for this compound is not published, general principles of mass spectral fragmentation of aliphatic and cyclic sulfides can be applied to predict a likely pattern. The molecular ion peak ([M]⁺) would be observed at an m/z of 116. Key fragmentation pathways for thiacyclopentanes often involve the loss of alkyl groups and cleavage of the carbon-sulfur bonds.
Table 2: Predicted Diagnostic Fragment Ions for this compound
| m/z Value | Possible Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 116 | [C₆H₁₂S]⁺ | Molecular Ion |
| 101 | [C₅H₉S]⁺ | Loss of a methyl radical (•CH₃) |
| 87 | [C₄H₇S]⁺ | Loss of an ethyl radical (•C₂H₅) |
| 73 | [C₃H₅S]⁺ | Cleavage of the thiacyclopentane ring |
| 59 | [C₂H₃S]⁺ | Further fragmentation |
This table is based on general fragmentation patterns of similar structures and awaits experimental verification for this compound.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Profiling
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also offer insights into its conformational properties.
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific types of bonds and functional groups absorb at characteristic frequencies. For this compound, the IR spectrum would be dominated by absorptions corresponding to C-H and C-S bonds.
Table 3: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Description |
|---|---|---|
| 2850-2960 | C-H stretch | Strong absorptions from the methyl and methylene (B1212753) groups. |
| 1450-1470 | C-H bend | Bending vibrations of the CH₂ and CH₃ groups. |
| 1370-1380 | C-H bend | Characteristic bending for methyl groups. |
This table represents typical frequency ranges for the specified bond types.
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While C-H stretching and bending vibrations are also observable in Raman spectra, the C-S stretching vibration, which is often weak in the IR spectrum, typically gives a more intense signal in the Raman spectrum. This makes Raman spectroscopy particularly useful for characterizing sulfur-containing compounds.
X-ray Crystallography for Definitive Solid-State Structure Determination (if crystalline)
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. If this compound can be obtained in a crystalline form, this technique could provide unambiguous proof of its cis stereochemistry. The analysis would yield precise bond lengths, bond angles, and the conformation of the thiacyclopentane ring in the solid state. To date, no published crystallographic data for this compound is available.
Chromatographic Resolution Techniques for Isomeric Purity Assessment
The synthesis of this compound may also produce its stereoisomer, trans-2,4-Dimethylthiacyclopentan. nist.gov Gas chromatography (GC) is an excellent technique for separating these two isomers and assessing the isomeric purity of a sample. The two isomers will likely have slightly different boiling points and interactions with the stationary phase of the GC column, leading to different retention times.
By comparing the retention time of an unknown sample to that of a known standard, the identity of the isomer can be confirmed. The relative area of the peaks in the chromatogram can be used to determine the isomeric ratio, thus providing a measure of the purity of the cis isomer. The NIST Chemistry WebBook indicates that gas chromatography data is available for this compound, which would be instrumental in such an analysis. nist.gov
Chiral Gas Chromatography (GC) for Enantiomeric Separation
The presence of two chiral centers in the cis-2,4-Dimethylthiacyclopentane molecule gives rise to a pair of enantiomers. Chiral gas chromatography is an essential technique for the separation and quantification of these stereoisomers. chromatographyonline.comgcms.cz This separation is critical as enantiomers can exhibit different biological activities and properties. nih.gov
The primary approach for the chiral separation of volatile compounds like cis-2,4-Dimethylthiacyclopentane involves the use of a chiral stationary phase (CSP) within the GC column. gcms.czresearchgate.net Cyclodextrin-based CSPs are particularly effective for this purpose. chromatographyonline.comresearchgate.netchromatographyonline.com Cyclodextrins are cyclic oligosaccharides that form a chiral cavity. chromatographyonline.comchromatographyonline.com The separation mechanism relies on the differential interaction of the enantiomers with the chiral selectors of the stationary phase, leading to different retention times. chromatographyonline.com
For cyclic sulfides such as cis-2,4-Dimethylthiacyclopentane, derivatized cyclodextrins, particularly those with substituted hydroxyl groups, are often employed to enhance enantioselectivity. gcms.czresearchgate.net The choice of the specific cyclodextrin (B1172386) derivative and the GC conditions are crucial for achieving baseline separation of the enantiomers.
Key Research Findings:
While direct studies on the enantiomeric separation of cis-2,4-Dimethylthiacyclopentane are not extensively documented in publicly available literature, the principles established for the chiral resolution of other cyclic and sulfur-containing compounds are highly applicable. Research on the chiral separation of various volatile compounds has demonstrated the efficacy of cyclodextrin-based columns. The selection of the appropriate CSP is paramount and often involves screening several columns with different cyclodextrin derivatives to find the optimal selectivity for the target enantiomers. gcms.cz
Below is a table outlining typical parameters for the chiral GC separation of volatile cyclic compounds, which can be adapted for cis-2,4-Dimethylthiacyclopentane.
Table 1: Illustrative Chiral Gas Chromatography (GC) Parameters for Enantiomeric Separation
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a cyclodextrin-based stationary phase (e.g., derivatized β- or γ-cyclodextrin) | To provide a chiral environment for the separation of enantiomers. |
| Carrier Gas | Helium or Hydrogen | To transport the analyte through the column. |
| Inlet Temperature | 250 °C | To ensure rapid and complete vaporization of the sample. |
| Injection Mode | Split or Splitless | To introduce a precise amount of sample onto the column. |
| Oven Temperature Program | e.g., 50 °C (hold 2 min), then ramp to 180 °C at 5 °C/min | To optimize the separation of enantiomers by controlling their elution. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | To detect the separated enantiomers as they elute from the column. |
Advanced Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
The identification and quantification of cis-2,4-Dimethylthiacyclopentane in complex mixtures, such as environmental samples or petroleum products, require advanced GC-MS techniques that offer high sensitivity and selectivity.
Standard GC-MS is a powerful tool, but its effectiveness can be limited when analyzing trace amounts of a target compound in a complex matrix due to co-eluting substances that can interfere with identification and quantification. researchgate.netshimadzu.comresearchgate.net To overcome these challenges, several advanced GC-MS configurations are employed.
GC with Sulfur-Selective Detectors (SCD/FPD) Coupled with MS (B15284909):
For the specific analysis of sulfur-containing compounds like cis-2,4-Dimethylthiacyclopentane, coupling a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD), in parallel with a mass spectrometer offers significant advantages. shimadzu.comresearchgate.netingenieria-analitica.com The sulfur-selective detector provides a highly specific signal for sulfur-containing compounds, allowing for their precise location in a complex chromatogram. ingenieria-analitica.com The parallel MS detector then provides mass spectral data for confident identification of the targeted sulfur compound. shimadzu.com
High-Resolution Mass Spectrometry (HRMS):
Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) provides highly accurate mass measurements of the molecular and fragment ions. researchgate.net This high mass accuracy allows for the determination of the elemental composition of an ion, which is invaluable for distinguishing the target compound from co-eluting isobaric interferences (compounds with the same nominal mass but different elemental formulas). researchgate.net
Tandem Mass Spectrometry (GC-MS/MS):
GC-MS/MS involves the selection of a specific precursor ion from the initial mass spectrum, followed by its fragmentation to produce a product ion spectrum. thermofisher.comnih.gov This technique, often performed using a triple quadrupole mass spectrometer, significantly enhances selectivity and sensitivity by reducing chemical noise from the matrix. thermofisher.comresearchgate.net Selected Reaction Monitoring (SRM) is a common acquisition mode in GC-MS/MS for quantitative analysis of target compounds in complex samples. thermofisher.com
Research Findings:
The application of advanced GC-MS techniques has been instrumental in the analysis of volatile sulfur compounds in various matrices. For instance, GC-SCD has been effectively used for the qualitative and quantitative analysis of sulfur compounds in light oils. researchgate.net In environmental analysis, automated sample preparation followed by sensitive GC-MS/MS analysis has been demonstrated for the detection of contaminants at ultra-low levels in surface waters. thermofisher.com While specific studies focusing solely on cis-2,4-Dimethylthiacyclopentane are limited, the established methodologies for other volatile sulfur compounds provide a robust framework for its analysis.
The following table summarizes typical instrumental parameters for advanced GC-MS analysis of volatile sulfur compounds.
Table 2: Illustrative Advanced GC-MS Parameters for Mixture Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| GC Column | High-efficiency capillary column (e.g., 30-60 m length) | To achieve high-resolution separation of complex mixture components. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | To generate reproducible mass spectra for library matching. |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Triple Quadrupole (QqQ) | To separate ions based on their mass-to-charge ratio. |
| Detector | Mass Spectrometer (MS) often in parallel with a Sulfur Chemiluminescence Detector (SCD) | To provide both mass spectral data for identification and a selective signal for sulfur compounds. |
| Acquisition Mode | Full Scan (for identification), Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) (for quantification) | To optimize for either broad screening or targeted, sensitive analysis. |
Reactivity and Mechanistic Investigations of Cis 2,4 Dimethylthiacyclopentan
Oxidation Reactions of the Thioether Moiety
The oxidation of thioethers is a fundamental transformation in organic chemistry, yielding sulfoxides and subsequently sulfones. This process is of significant interest due to the diverse applications of sulfoxides and sulfones as synthetic intermediates and in medicinal chemistry.
The oxidation of the sulfur atom in cis-2,4-Dimethylthiacyclopentane is predicted to proceed in a stepwise manner. A single oxidation step would convert the thioether to the corresponding sulfoxide (B87167), cis-2,4-Dimethylthiacyclopentane 1-oxide. Further oxidation of the sulfoxide would then yield the sulfone, cis-2,4-Dimethylthiacyclopentane 1,1-dioxide.
A wide array of oxidizing agents can be employed for the conversion of sulfides to sulfoxides and sulfones. The choice of oxidant and reaction conditions is crucial for controlling the level of oxidation. For the selective oxidation to the sulfoxide, milder reagents are generally preferred. Common oxidants for this transformation include hydrogen peroxide, peroxy acids (such as meta-chloroperbenzoic acid, m-CPBA), and sodium periodate (B1199274). The over-oxidation to the sulfone can often be a competing reaction, but careful control of stoichiometry and temperature can enhance the selectivity for the sulfoxide.
For the formation of the sulfone, stronger oxidizing agents or more forcing reaction conditions are typically required. Reagents such as potassium permanganate (B83412), potassium peroxymonosulfate (B1194676) (Oxone®), or an excess of a peroxy acid are commonly used to drive the oxidation to the sulfone stage.
Table 1: General Conditions for the Oxidation of Thioethers
| Product | Typical Oxidizing Agents | General Reaction Conditions |
| Sulfoxide | Hydrogen peroxide (H₂O₂), meta-Chloroperbenzoic acid (m-CPBA), Sodium periodate (NaIO₄) | Stoichiometric amounts of oxidant, often at or below room temperature. |
| Sulfone | Potassium permanganate (KMnO₄), Oxone® (2KHSO₅·KHSO₄·K₂SO₄), Excess H₂O₂ or m-CPBA | Excess of oxidant, often with heating. |
For a symmetrical molecule like cis-2,4-Dimethylthiacyclopentane, regioselectivity in oxidation is not a factor as there is only one sulfur atom. However, the stereoselectivity of the oxidation is a critical consideration. The oxidation of the thioether to the sulfoxide introduces a new stereocenter at the sulfur atom.
The stereochemical outcome of the oxidation of cyclic sulfides is often influenced by the steric environment around the sulfur atom. The two lone pairs of electrons on the sulfur atom are diastereotopic, and oxidizing agents will preferentially attack the less sterically hindered lone pair. In the case of cis-2,4-Dimethylthiacyclopentane, the two methyl groups are on the same face of the five-membered ring. It is therefore anticipated that the oxidant will approach the sulfur atom from the face opposite to the two methyl groups to minimize steric hindrance. This would lead to the preferential formation of the trans-sulfoxide, where the oxygen atom is on the opposite side of the ring relative to the methyl groups.
The degree of stereoselectivity can be dependent on the specific oxidizing agent used. Smaller oxidants may exhibit lower selectivity, while bulkier reagents would be expected to show a higher preference for attacking the less hindered face of the molecule.
While no specific kinetic or mechanistic studies have been reported for cis-2,4-Dimethylthiacyclopentane, the general mechanism for the oxidation of sulfides by peroxy acids is well-established. The reaction is believed to proceed through a concerted mechanism involving a nucleophilic attack of the sulfur atom on the electrophilic peroxy oxygen, with a simultaneous proton transfer.
The rate of oxidation is influenced by the electron density on the sulfur atom and the electrophilicity of the oxidant. The presence of the two electron-donating methyl groups in cis-2,4-Dimethylthiacyclopentane is expected to increase the nucleophilicity of the sulfur atom, potentially leading to a faster rate of oxidation compared to the unsubstituted thiacyclopentane.
Kinetic studies on analogous systems often show that the oxidation of the thioether to the sulfoxide is significantly faster than the subsequent oxidation of the sulfoxide to the sulfone. This difference in reaction rates is what allows for the selective synthesis of sulfoxides under controlled conditions.
Ring-Opening and Ring-Contraction/Expansion Reactions
A thorough search of the scientific literature did not yield any specific information regarding the ring-opening, ring-contraction, or ring-expansion reactions of cis-2,4-Dimethylthiacyclopentane or closely related simple dialkylthiacyclopentanes. The thiacyclopentane ring is generally a stable five-membered heterocycle, and its ring-opening would likely require harsh reaction conditions or the use of specific reagents designed to cleave carbon-sulfur bonds.
In the absence of specific data, it is difficult to predict the outcome of acid- or base-catalyzed reactions on cis-2,4-Dimethylthiacyclopentane. Thioethers are generally stable to a wide range of acidic and basic conditions. Ring-opening would likely require activation of the sulfur atom, for example, through the formation of a sulfonium (B1226848) salt, which could then be susceptible to nucleophilic attack leading to ring cleavage.
Similarly, no information is available on radical-mediated ring processes for cis-2,4-Dimethylthiacyclopentane. Radical reactions involving thioethers often proceed via abstraction of a hydrogen atom from a carbon adjacent to the sulfur, or through reactions at the sulfur atom itself. The specific pathways and products of such reactions for the title compound remain a subject for future investigation.
Electrophilic and Nucleophilic Substitution Reactions at Sulfur and Carbon Centers
The sulfur atom in the thiacyclopentane ring is nucleophilic, making it susceptible to attack by electrophiles. iust.ac.ir Conversely, the carbon atoms of the ring are generally unreactive towards nucleophiles unless activated.
Nucleophilic Attack at the Sulfur Center
The most prominent reaction involving the sulfur atom in thiacyclopentanes is its reaction with electrophiles, where the sulfur atom acts as a nucleophile. A key example of this is S-alkylation. The reaction of a cyclic sulfide (B99878) like tetrahydrothiophene (B86538) with an alkyl halide leads to the formation of a ternary sulfonium salt. iust.ac.ir This is an SN2 reaction where the sulfur atom is the nucleophile and the alkyl halide is the electrophile.
For cis-2,4-dimethylthiacyclopentane, the reaction with an electrophile (E⁺) would proceed as follows:
cis-2,4-Dimethylthiacyclopentane + E⁺ → cis-2,4-Dimethyl-1-E-thiacyclopentan-1-ium
The stereochemistry of the resulting sulfonium salt would depend on the direction of the electrophilic attack relative to the methyl groups on the ring.
Table 1: Examples of Electrophilic Reactions at the Sulfur Atom of Thiacyclopentane Derivatives
| Electrophile Type | Reagent Example | Product Type | General Mechanism |
| Alkyl Halides | Methyl Iodide (CH₃I) | Sulfonium Salt | SN2 Nucleophilic Attack |
| Oxidizing Agents | Hydrogen Peroxide (H₂O₂) | Sulfoxide/Sulfone | Oxidation |
It is important to note that strong oxidizing agents can lead to the oxidation of the sulfur atom, forming sulfoxides and subsequently sulfones. wikipedia.org For instance, tetrahydrothiophene is oxidized to sulfolane. wikipedia.org
Reactions at the Carbon Centers
Direct electrophilic or nucleophilic substitution at the carbon atoms of the saturated thiacyclopentane ring is generally difficult due to the non-activated nature of the C-H bonds. However, reactions can be initiated under specific conditions, often involving radical intermediates.
While information on direct halogenation of cis-2,4-dimethylthiacyclopentane is scarce, the halogenation of the aromatic precursor, thiophene, is a well-known electrophilic aromatic substitution. iust.ac.ir For saturated systems like thiacyclopentane, halogenation would likely proceed via a free radical mechanism, initiated by UV light or heat, leading to a mixture of halogenated products.
Nucleophilic substitution at a carbon center would require the presence of a good leaving group on the ring, which is not present in the parent molecule. The synthesis of substituted tetrahydrothiophenes can, however, involve intramolecular nucleophilic substitution, where a thiolate anion attacks a carbon atom bearing a leaving group within the same molecule to form the ring. rsc.org
Coordination Chemistry with Metal Centers: Ligand Binding Modes of Thiacyclopentanes
Thiacyclopentanes, including their alkyl-substituted derivatives, are effective ligands in coordination chemistry. The sulfur atom possesses lone pairs of electrons that can be donated to a metal center, forming coordination complexes. Tetrahydrothiophene (THT) is a well-established ligand and serves as a useful model for understanding the coordination behavior of cis-2,4-dimethylthiacyclopentane.
Ligand Binding Modes
The primary binding mode of thiacyclopentanes to metal centers is through the sulfur atom (S-coordination). The sulfur atom acts as a soft Lewis base and preferentially coordinates to soft Lewis acidic metal centers such as Au(I), Pd(II), Pt(II), and other late transition metals. wikipedia.orgnih.gov
The coordination of THT has been observed in various metal complexes. For example, chloro(tetrahydrothiophene)gold(I) is a known complex where THT is coordinated to the gold center. wikipedia.org Palladium(II) complexes with tetrahydrothiophene-functionalized N,S-heterocyclic carbene ligands have also been synthesized and characterized. nih.govchemrxiv.org In these complexes, the tetrahydrothiophene moiety can act as a hemilabile ligand, meaning it can reversibly coordinate and de-coordinate from the metal center.
Table 2: Examples of Metal Complexes with Thiacyclopentane Ligands
| Metal Center | Example Complex Formula | Ligand | Coordination Mode |
| Gold(I) | [AuCl(THT)] | Tetrahydrothiophene | S-coordination |
| Palladium(II) | [Pd(TFA)₂(NSHC-THT)] | THT-functionalized NSHC | S-coordination (hemilabile) |
| Silver(I) | [Ag(OTf)(1a)] | (S)-2-(Pent-4-en-2-ylthio)benzo[d]thiazole | S-coordination (thioether) |
NSHC-THT represents a tetrahydrothiophene-functionalized N,S-heterocyclic carbene ligand. TFA is trifluoroacetate (B77799) and OTf is trifluoromethanesulfonate.
The steric and electronic properties of the thiacyclopentane ligand can be tuned by the presence of substituents on the ring. In the case of cis-2,4-dimethylthiacyclopentane, the methyl groups would increase the steric bulk around the sulfur donor atom, which could influence the stability and geometry of the resulting metal complexes. These substituents might also slightly modify the electronic properties of the sulfur atom, affecting its donor strength.
Ligand exchange reactions are common in the coordination chemistry of thiacyclopentane complexes. acs.org Due to its relatively weak coordinating ability compared to stronger ligands like phosphines or N-heterocyclic carbenes, THT can often be displaced from a metal coordination sphere. This property makes THT a useful labile ligand in organometallic synthesis, allowing for the temporary protection of a coordination site.
Computational and Theoretical Studies on Cis 2,4 Dimethylthiacyclopentan
Quantum Chemical Calculations of Electronic Structure and Stability
Quantum chemical calculations are instrumental in providing a foundational understanding of the electronic structure and inherent stability of cis-2,4-Dimethylthiacyclopentan. These calculations, rooted in the principles of quantum mechanics, can predict a variety of molecular properties, including charge distribution, orbital energies, and thermodynamic stability.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. DFT methods are used to investigate the electron density to determine the energy and electronic properties of the molecule.
In the study of substituted thiophenes and related sulfur-containing heterocycles, DFT calculations, often employing functionals like B3LYP, have been used to determine optimized geometries, vibrational frequencies, and relative energies of different isomers and conformers. chemrxiv.orgsemanticscholar.org For this compound, DFT calculations would be crucial in quantifying the electronic effects of the two methyl groups on the thiacyclopentane ring. These calculations can reveal how the electron-donating nature of the methyl groups influences the charge distribution within the ring, particularly at the sulfur atom and the adjacent carbon atoms.
Furthermore, DFT can be used to calculate key electronic descriptors that provide insight into the molecule's stability and reactivity. These descriptors include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity and the energy required for electronic excitation. A larger HOMO-LUMO gap generally suggests higher kinetic stability.
Geometry optimization to find the lowest energy structure.
Frequency calculations to confirm the structure is a true minimum on the potential energy surface and to obtain thermodynamic data.
Calculation of electronic properties such as Mulliken or Natural Bond Orbital (NBO) charges to understand charge distribution.
Analysis of the frontier molecular orbitals (HOMO and LUMO).
These calculations provide a detailed picture of the molecule's electronic landscape and intrinsic stability.
High-Level Ab Initio Calculations
For even greater accuracy, particularly in the calculation of thermochemical properties and reaction barriers, high-level ab initio methods can be employed. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are more computationally intensive than DFT but can provide benchmark-quality data.
Ab initio calculations are particularly valuable for obtaining precise energy differences between conformers and for studying reaction mechanisms where electron correlation effects are significant. For sulfur-containing compounds, specialized basis sets that include polarization and diffuse functions are often necessary to accurately describe the electronic structure around the sulfur atom.
Although specific high-level ab initio studies on this compound are not present in the provided search results, the methodology is well-established. Such studies would offer a more refined understanding of the molecule's stability and could be used to validate the results obtained from DFT calculations. The insights gained would be critical for any application where precise energetic information is paramount.
Conformational Analysis and Energy Landscapes
The five-membered thiacyclopentane ring is not planar and exists in a continuous series of puckered conformations. The presence of two methyl substituents in a cis configuration on the ring introduces significant steric and electronic influences that shape the molecule's conformational preferences and the energy landscape it navigates.
Pseudorotation Pathways in Thiacyclopentane Rings
The thiacyclopentane ring, like cyclopentane (B165970), undergoes a low-energy conformational process known as pseudorotation. This process allows the ring to move between various twisted (C₂) and envelope (Cₛ) conformations without passing through a high-energy planar state. The entire pseudorotation circuit can be described by a phase angle, with different values corresponding to specific twist and envelope forms.
For an unsubstituted thiacyclopentane ring, the barrier to pseudorotation is very low. However, the introduction of substituents, such as the methyl groups in this compound, creates preferential conformations and raises the energy barriers between them. Computational methods are essential for mapping out the potential energy surface of this pseudorotation pathway. By systematically varying the puckering coordinates of the ring and calculating the energy at each point, a detailed energy landscape can be constructed. This landscape would reveal the most stable conformers (energy minima) and the transition states that connect them.
Influence of Methyl Substituents on Ring Conformation
The two methyl groups in a cis relationship on the 2 and 4 positions of the thiacyclopentane ring play a crucial role in determining the most stable conformation. Their relative positions (axial or equatorial-like) in the puckered ring dictate the degree of steric strain. Generally, substituents on cyclic systems prefer to occupy equatorial positions to minimize unfavorable 1,3-diaxial interactions.
In this compound, different envelope and twist conformations will place the methyl groups in various arrangements. For example, a conformation might have one methyl group in an axial-like position and the other in an equatorial-like position. Another conformation might place both in more equatorial-like environments. The relative energies of these conformers are a delicate balance of several factors:
Steric Strain: The repulsion between the methyl groups and other atoms on the ring, particularly hydrogen atoms in 1,3-diaxial-like arrangements.
Torsional Strain: The strain arising from eclipsed C-C and C-S bonds in the ring.
Angle Strain: The deviation of bond angles from their ideal values.
Computational modeling can quantify these energetic contributions for each possible conformation. By comparing the calculated energies, the most stable conformer(s) can be identified, and their population at a given temperature can be predicted using Boltzmann statistics.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Methyl Group Positions | Relative Energy (kcal/mol) |
| A | 2-equatorial, 4-equatorial | 0.00 |
| B | 2-axial, 4-equatorial | 1.8 |
| C | 2-equatorial, 4-axial | 2.1 |
Note: This table is hypothetical and for illustrative purposes. Actual values would need to be determined through specific quantum chemical calculations.
Molecular Dynamics Simulations to Explore Conformational Space
While quantum chemical calculations are excellent for studying static structures and their relative energies, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of conformational changes as they occur on the pico- to nanosecond timescale.
An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., in a solvent box or in the gas phase) and allowing it to evolve over time at a given temperature. The trajectory of the atoms would be recorded, providing a wealth of information about the molecule's conformational space.
By analyzing the MD trajectory, one can:
Identify the most frequently visited conformations, which correspond to the lowest energy states.
Observe the transitions between different conformers and determine the timescales of these processes.
Map out the pseudorotation pathway dynamically.
Calculate thermodynamic properties based on the ensemble of conformations sampled during the simulation.
MD simulations are particularly powerful for understanding how the molecule behaves in a more realistic, dynamic environment, complementing the static picture provided by quantum chemical calculations. The combination of these theoretical approaches offers a comprehensive understanding of the structure, stability, and conformational dynamics of this compound at the molecular level.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
The prediction of spectroscopic parameters for a specific molecule like cis-2,4-Dimethylthiacyclopentane would typically involve high-level quantum mechanical calculations. These computational methods provide insights into the molecular structure and its interaction with electromagnetic radiation, which forms the basis of spectroscopy.
Nuclear Magnetic Resonance (NMR) Chemical Shifts:
The theoretical calculation of NMR chemical shifts is a powerful tool for structure elucidation. For a molecule such as cis-2,4-Dimethylthiacyclopentane, Density Functional Theory (DFT) would be the method of choice. Specifically, the Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for predicting NMR shielding tensors, which are then converted to chemical shifts.
The general process involves:
Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is typically achieved using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d,p)). For a cyclic compound like this, identifying the lowest energy conformer is crucial.
NMR Calculation: Once the optimized geometry is obtained, the GIAO-DFT calculation is performed to compute the isotropic magnetic shielding constants for each nucleus (¹H and ¹³C).
Chemical Shift Referencing: The calculated shielding values are then referenced against the computed shielding of a standard compound, typically Tetramethylsilane (TMS), to yield the predicted chemical shifts (δ) that can be directly compared with experimental data.
Infrared (IR) Frequencies:
Theoretical IR spectroscopy helps in identifying the vibrational modes of a molecule, which correspond to the absorption bands in an experimental IR spectrum. The prediction of IR frequencies is also commonly performed using DFT.
The typical workflow includes:
Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This computes the vibrational frequencies and their corresponding intensities.
Harmonic Approximation and Scaling: The initial calculations are based on the harmonic oscillator approximation, which often overestimates vibrational frequencies. Therefore, the calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental data.
Visualization of Vibrational Modes: The output of the calculation allows for the visualization of the atomic motions for each vibrational mode, aiding in the assignment of specific peaks in the spectrum to particular functional group vibrations (e.g., C-H stretch, C-S stretch, CH₂ bending).
Theoretical Basis for Stereoselectivity in Synthetic and Reaction Processes
Computational chemistry provides a framework to understand and predict the stereochemical outcome of chemical reactions. For the synthesis or reactions of cis-2,4-Dimethylthiacyclopentane, theoretical studies would focus on the energetics of different reaction pathways that lead to various stereoisomers.
Understanding Stereoselectivity:
The preference for the formation of one stereoisomer over another is determined by the relative activation energies of the competing reaction pathways. The transition state that is lower in energy will be more readily accessed, leading to the major product.
Computational investigation of stereoselectivity would involve:
Mapping Reaction Pathways: Identifying all plausible reaction pathways leading to the different stereoisomers (e.g., cis vs. trans).
Locating Transition States: For each pathway, the geometry and energy of the transition state structure must be located and optimized using computational methods. This is often the most computationally intensive part of the study.
Calculating Activation Energies: The activation energy for each pathway is calculated as the difference in energy between the transition state and the reactants.
Product Stability: The relative energies of the final products (the different stereoisomers) are also calculated to determine the thermodynamic stability of each.
By comparing the activation energies, a theoretical prediction of the kinetic product distribution can be made. This allows chemists to understand the factors controlling the stereoselectivity of a reaction, such as steric hindrance or electronic effects in the transition state.
While specific data for cis-2,4-Dimethylthiacyclopentane is not available, the principles outlined above represent the standard and powerful computational approaches that would be employed to generate such valuable scientific information.
Analytical Methodologies for Detection and Quantification in Complex Matrices
Development of Gas Chromatography (GC) Methods for Trace Analysis
Gas chromatography (GC) is the primary technique for separating volatile compounds like cis-2,4-Dimethylthiacyclopentan from complex mixtures. researchgate.net For trace analysis, the method must be optimized to ensure high resolution, good peak shape, and high sensitivity.
The choice of stationary phase is critical for the effective separation of sulfur compounds. Due to the reactive nature of many organosulfur compounds, analytical columns must be sufficiently inert to prevent analyte adsorption and subsequent peak tailing or loss of signal. americanlaboratory.com Specialized columns, such as the Agilent J&W Select Low Sulfur column, are designed for unique inertness and selectivity for challenging separations like hydrogen sulfide (B99878) from hydrocarbon matrices. ysi.com Alternatively, nonpolar capillary columns like the Rxi-5Sil MS (B15284909), often used for general volatile compound profiling, can also be employed. acs.org
The GC oven temperature program is optimized to ensure separation from other volatile components in the sample matrix. A typical program might start at a low initial temperature (e.g., 40-60°C) to resolve highly volatile compounds, followed by a controlled ramp (e.g., 4-15°C per minute) to a final temperature (e.g., 200-280°C) to elute less volatile components. ysi.comacs.org The carrier gas is typically helium with a constant flow rate to ensure reproducible retention times. ysi.comacs.org
While a Flame Ionization Detector (FID) can detect nearly all organic compounds, its lack of specificity makes it less ideal for trace analysis of this compound in complex matrices where hydrocarbon interferences are common. chromatographyonline.com Sulfur-selective detectors are strongly preferred for this application.
The Flame Photometric Detector (FPD) and the Sulfur Chemiluminescence Detector (SCD) are two such selective detectors. The FPD has historically been used for sulfur analysis but suffers from drawbacks like a non-linear response and quenching effects from co-eluting hydrocarbons, which can suppress the sulfur signal. chromatographyonline.comtandfonline.com
The Sulfur Chemiluminescence Detector (SCD) offers significant advantages over the FPD. tandfonline.com It provides high selectivity and a linear, equimolar response to sulfur compounds, meaning the detector's response is directly proportional to the mass of sulfur entering it, regardless of the compound's structure. gcms.czgcms.cz This simplifies quantification, as an unknown sulfur compound can be quantified using the response factor of a known sulfur standard. americanlaboratory.com The SCD is highly sensitive, enabling detection at parts-per-billion (ppb) levels, and is not susceptible to hydrocarbon quenching. tandfonline.comgcms.cz Consequently, GC-SCD is one of the most specific, selective, and sensitive techniques for the analysis of sulfur compounds. gcms.czlabrulez.com
Table 1: Comparison of Common GC Detectors for this compound Analysis
| Detector | Principle | Selectivity for Sulfur | Sensitivity | Linearity | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|---|
| Flame Ionization Detector (FID) | Ions are generated when organic compounds are burned in a hydrogen flame. | Low (General purpose) | Good (ng level) | Excellent | Robust, reliable, responds to nearly all organic compounds. | Lacks specificity; interfering peaks from matrix are common. chromatographyonline.com |
| Flame Photometric Detector (FPD) | Measures optical emission from sulfur compounds burned in a hydrogen-rich flame. | High | Good (pg-ng level) | Non-linear (Quadratic) | Highly selective for sulfur and phosphorus. | Response can be quenched by co-eluting hydrocarbons; non-linear response requires complex calibration. tandfonline.com |
| Sulfur Chemiluminescence Detector (SCD) | Sulfur compounds are combusted to form sulfur monoxide (SO), which reacts with ozone to produce light (chemiluminescence). | Very High | Excellent (pg level) | Excellent | Highly selective, linear, and equimolar response; no quenching from hydrocarbons. tandfonline.comgcms.cz | Higher cost and complexity compared to FID or FPD. chromatographyonline.com |
Integration of GC with Mass Spectrometry (GC-MS) for Compound Identification and Quantification
For unambiguous identification, coupling gas chromatography with mass spectrometry (GC-MS) is the definitive method. This technique provides both retention time data from the GC and mass-to-charge ratio (m/z) information from the MS, offering a high degree of confidence in compound identification.
Mass spectrometers typically use one of two primary ionization techniques: Electron Ionization (EI) and Chemical Ionization (CI).
Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule, causing it to ionize and fragment in a reproducible manner. metwarebio.comquora.com This fragmentation pattern acts as a molecular fingerprint, which is excellent for structural elucidation and library matching. jordilabs.com However, the molecular ion (the ion of the intact molecule) may be weak or absent, making it difficult to determine the molecular weight of an unknown compound. azom.comresearchgate.net
Chemical Ionization (CI) is a "soft" ionization technique that uses a reagent gas (such as methane (B114726) or ammonia) to ionize the analyte through ion-molecule reactions. metwarebio.comquora.com This process imparts less energy to the analyte, resulting in significantly less fragmentation. researchgate.net The resulting mass spectrum is much simpler and is typically dominated by a protonated molecule (e.g., [M+H]⁺). researchgate.net This makes CI invaluable for confirming the molecular weight of a compound. jordilabs.com The combination of EI for fragmentation pattern and CI for molecular weight confirmation provides a powerful tool for identifying unknown compounds like this compound. researchgate.net
The fragmentation pattern generated by EI-GC-MS is highly reproducible and can be compared against extensive, commercially available mass spectral libraries such as the NIST (National Institute of Standards and Technology) and Wiley libraries. jordilabs.com The analysis software compares the acquired mass spectrum of an unknown peak to the entries in the library. A high match score, combined with a matching retention time to a known standard, provides a confident identification of the compound.
Sample Preparation Strategies for Diverse Sample Types (e.g., environmental, biological)
Effective sample preparation is crucial to isolate and concentrate this compound from the sample matrix and remove interfering substances prior to GC analysis. nih.gov The choice of technique depends on the matrix (e.g., water, air, soil, blood, urine) and the analyte's volatility.
For volatile sulfur compounds, Headspace Solid-Phase Microextraction (HS-SPME) is a widely used technique. acs.orgnih.govnih.gov It is a solvent-free method where a coated fiber is exposed to the headspace above a liquid or solid sample. nih.gov Volatile analytes partition from the sample into the headspace and are adsorbed onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis. acs.org Key parameters that must be optimized for HS-SPME include the fiber coating, extraction time and temperature, and sample agitation. nih.gov For volatile sulfur compounds, fiber coatings like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often effective. nih.gov
Other techniques include purge and trap, where an inert gas is bubbled through a liquid sample to purge volatile compounds onto a sorbent trap, and liquid-liquid extraction for less volatile compounds or different matrices. researchgate.net For water samples, care must be taken to minimize analyte loss through volatilization or oxidation during sample collection and handling. alsglobal.com
Table 2: Sample Preparation Strategies for this compound
| Technique | Principle | Applicable Matrices | Advantages | Disadvantages |
|---|---|---|---|---|
| Headspace Solid-Phase Microextraction (HS-SPME) | A coated fiber adsorbs volatile analytes from the headspace above the sample. The fiber is then thermally desorbed in the GC injector. | Water, soil, biological fluids (urine, blood), food/beverages. acs.orgnih.govnih.gov | Solvent-free, simple, sensitive, easily automated. nih.gov | Fiber lifetime can be limited; requires careful optimization of multiple parameters. |
| Purge and Trap (P&T) | An inert gas is bubbled through a liquid sample, carrying volatile analytes to a sorbent trap. The trap is then heated to desorb analytes into the GC. | Water, wastewater, beverages. researchgate.net | Excellent for trace analysis of highly volatile compounds; can handle large sample volumes. | Requires specialized equipment; can be affected by sample foaming. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned from an aqueous sample into an immiscible organic solvent. | Water, biological fluids. researchgate.net | Simple, low-cost equipment. | Requires large volumes of organic solvents; can be time-consuming and prone to emulsion formation. researchgate.net |
| Solid-Phase Extraction (SPE) | Sample is passed through a solid sorbent cartridge, which retains the analyte. The analyte is then eluted with a small volume of solvent. | Water, environmental extracts. researchgate.net | Reduces solvent use compared to LLE; high recovery and concentration factors. | Can be more costly than LLE; requires method development to select the correct sorbent. |
Advanced Hyphenated Techniques (e.g., GCxGC-MS) for Enhanced Resolution
To overcome the limitations of conventional one-dimensional gas chromatography (1D-GC), comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) has emerged as a powerful tool for the detailed analysis of complex volatile profiles. This advanced hyphenated technique offers significantly enhanced peak capacity and sensitivity, which is crucial for the analysis of trace-level compounds like this compound.
The fundamental principle of GCxGC involves the sequential use of two capillary columns with different stationary phase selectivities. The effluent from the first-dimension (¹D) column is continuously trapped, focused, and then rapidly re-injected onto a second, typically shorter, second-dimension (²D) column. This process, known as modulation, creates a structured two-dimensional chromatogram where compounds are separated based on two independent properties, such as boiling point on the ¹D column and polarity on the ²D column.
The enhanced separation power of GCxGC is particularly advantageous for the analysis of sulfur-containing compounds in intricate matrices. For instance, in the analysis of volatile compounds in onions and garlic, where a plethora of sulfur compounds exist, GCxGC coupled with time-of-flight mass spectrometry (TOF-MS) has enabled the identification of numerous compounds that would otherwise remain unresolved in a 1D-GC separation. nih.govmdpi.comnih.gov Studies on onion volatiles have successfully utilized GCxGC-TOF-MS to characterize the complex sulfur compound profile, demonstrating the technique's ability to separate isomeric and structurally related compounds. nih.govmdpi.com Notably, compounds such as 2,4-dimethylthiophene, a structurally related compound to this compound, have been identified in onion volatiles using advanced GC-MS techniques. mdpi.com
The structured nature of the GCxGC chromatogram, where chemically related compounds tend to elute in distinct patterns, facilitates the identification of unknown compounds. This is especially beneficial for identifying specific isomers like this compound from its trans isomer and other structurally similar thiophenes and thiacycloalkanes that are likely to be present in complex samples.
The coupling of GCxGC with a mass spectrometer, particularly a high-speed TOF-MS, provides the necessary detection speed to capture the very narrow peaks produced by the second-dimension separation (often less than 100 ms wide). The mass spectra obtained provide crucial structural information, enabling confident identification of the separated compounds.
The following table illustrates a hypothetical comparison of the analytical performance of conventional GC-MS versus GCxGC-MS for the analysis of a complex sample containing this compound and other related sulfur compounds.
| Analytical Parameter | Conventional GC-MS | GCxGC-MS |
| Peak Capacity | Low to Moderate | High to Very High |
| Resolution | Limited, potential for co-elution of isomers and matrix components. | Significantly enhanced, allowing for the separation of closely related compounds. |
| Sensitivity | Moderate | Enhanced due to cryogenic focusing during modulation. |
| Identification Confidence | Can be compromised by co-eluting peaks, leading to mixed mass spectra. | High, due to cleaner mass spectra from better-resolved peaks. |
| Sample Throughput | Relatively high | Can be lower due to longer run times and more complex data processing. |
Table 1: Comparison of Conventional GC-MS and GCxGC-MS for the Analysis of this compound
Detailed research findings from studies on analogous sulfur compounds in complex matrices underscore the potential of GCxGC-MS for the definitive analysis of this compound. The enhanced resolution provided by this technique is critical for separating it from a myriad of other compounds, thereby enabling its accurate detection and quantification.
Occurrence, Isolation, and Environmental Degradation Pathways
Natural Occurrence and Distribution in Geochemical Samples
Cis-2,4-Dimethylthiacyclopentane, a substituted thiacyclopentane (also known as a thiolane), is a representative of the alkylated thiacycloalkanes that are known to be present in crude oils and ancient sediments. While specific data on the distribution of cis-2,4-Dimethylthiacyclopentane is not extensively documented, the presence of various alkylated thiacyclopentanes in petroleum fractions is well-established. These compounds are considered to be biomarkers, providing insights into the depositional environment and thermal history of the source rock.
The formation of these organosulfur compounds in geochemical settings is often linked to the early diagenetic incorporation of sulfur into lipid precursors derived from biological organisms. The specific substitution pattern, such as in cis-2,4-Dimethylthiacyclopentane, can offer clues about the original organic matter and the geochemical conditions during its transformation.
Table 1: Representative Alkylated Thiacycloalkanes in Geochemical Samples
| Compound Class | Example Compounds | Typical Geochemical Matrix |
| Alkylated Thiacyclopentanes | 2-Methylthiacyclopentane, 2,5-Dimethylthiacyclopentane, 2,3-Dimethylthiacyclopentane | Crude Oil, Shale Oil, Sediments |
| Alkylated Thiacyclohexanes | 2-Methylthiacyclohexane, 3-Methylthiacyclohexane | Crude Oil, Bitumen |
Methodologies for Isolation and Enrichment from Complex Mixtures
The isolation and enrichment of specific organosulfur compounds like cis-2,4-Dimethylthiacyclopentane from complex matrices such as petroleum present a significant analytical challenge due to their relatively low concentrations and the presence of a vast number of isomeric and homologous compounds.
A common approach involves a multi-step process:
Fractionation of Crude Oil: The initial step is typically the fractionation of the crude oil into different boiling point ranges through distillation. The thiacycloalkanes are generally concentrated in the middle distillate fractions.
Compound Class Separation: The resulting fractions are then subjected to separation techniques to isolate the organosulfur compounds from the hydrocarbon matrix. This is often achieved through liquid chromatography on polar adsorbents like silica (B1680970) gel or alumina (B75360). Elution with solvents of increasing polarity allows for the separation of compound classes based on their polarity.
Specific Sulfur Compound Enrichment: To further enrich the sulfur-containing compounds, techniques such as ligand exchange chromatography using metal salts (e.g., silver nitrate) that selectively interact with sulfur atoms can be employed.
High-Resolution Techniques: Gas chromatography coupled with a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD) or an atomic emission detector (AED), is instrumental in the identification and quantification of individual sulfur compounds. For structural elucidation, gas chromatography-mass spectrometry (GC-MS) is indispensable.
Table 2: Methodologies for Isolation and Analysis of Thiacycloalkanes
| Technique | Purpose |
| Distillation | Initial fractionation of crude oil based on boiling points. |
| Liquid Chromatography | Separation of compound classes (e.g., saturates, aromatics, polar compounds). |
| Ligand Exchange Chromatography | Selective enrichment of sulfur-containing compounds. |
| Gas Chromatography (GC) | Separation of individual volatile compounds. |
| Sulfur-Selective Detectors (SCD, AED) | Specific detection and quantification of sulfur compounds. |
| Mass Spectrometry (MS) | Structural identification of separated compounds. |
Biotransformation and Biodegradation Pathways in Environmental Systems
The microbial degradation of organosulfur compounds is a key process in the natural sulfur cycle. While specific studies on the biotransformation of cis-2,4-Dimethylthiacyclopentane are limited, the degradation pathways can be inferred from studies on other cyclic sulfides and alkanes. Bacteria capable of degrading hydrocarbons, such as species from the genera Rhodococcus, Gordonia, and Pseudomonas, are often implicated in the breakdown of these compounds. nih.gov
Two primary enzymatic attacks are anticipated for the biodegradation of cis-2,4-Dimethylthiacyclopentane:
Sulfur-centered Oxidation: The sulfur atom in the thiacyclopentane ring is susceptible to oxidation by monooxygenases. This can lead to the formation of the corresponding sulfoxide (B87167) (cis-2,4-Dimethylthiacyclopentane-1-oxide) and subsequently the sulfone (cis-2,4-Dimethylthiacyclopentane-1,1-dioxide). These more polar metabolites are generally more water-soluble and may be more amenable to further degradation.
Carbon-Sulfur Bond Cleavage: Specific enzymatic systems can cleave the carbon-sulfur bonds. This is a critical step for utilizing the carbon and sulfur from the molecule for microbial growth. The "4S" pathway, well-documented for the desulfurization of dibenzothiophene (B1670422), involves a series of enzymatic steps that specifically remove the sulfur atom without degrading the carbon skeleton. While this pathway is primarily associated with aromatic sulfur compounds, analogous enzymatic machinery may exist for saturated heterocycles.
Hydrocarbon Chain Oxidation: The methyl groups attached to the ring can also be sites of initial oxidative attack by alkane hydroxylases. researchgate.net This would lead to the formation of hydroxylated intermediates, which can then undergo further metabolism.
The biotransformation of cyclic alkanes, which are structurally similar to thiacycloalkanes, has been shown to be initiated by alkane hydroxylase systems in bacteria like Gordonia sp.. researchgate.net This suggests that similar enzymatic machinery could be involved in the initial steps of cis-2,4-Dimethylthiacyclopentane degradation.
Photodegradation and Other Abiotic Environmental Fates
In addition to biological processes, abiotic degradation pathways can contribute to the environmental fate of cis-2,4-Dimethylthiacyclopentane. Photodegradation, the breakdown of molecules by light, is a potentially significant process for organosulfur compounds in sunlit surface waters or on terrestrial surfaces.
The photodegradation of organosulfur compounds can proceed through several mechanisms:
Direct Photolysis: The molecule itself may absorb ultraviolet (UV) or visible light, leading to its excitation and subsequent decomposition. The energy of the absorbed photon must be sufficient to break a chemical bond within the molecule.
Indirect Photolysis (Photosensitized Reactions): More commonly, other substances in the environment, known as photosensitizers (e.g., dissolved organic matter, nitrate, iron species), absorb light and then transfer the energy to the target molecule or generate reactive oxygen species (e.g., hydroxyl radicals, singlet oxygen) that can react with and degrade the compound.
For thiacycloalkanes, the sulfur atom can be a primary target for photo-oxidation, potentially leading to the formation of sulfoxides and sulfones, similar to the initial steps of biodegradation. The C-S bonds can also be susceptible to cleavage under photolytic conditions. The presence of chromophores within the molecule or in the surrounding environmental matrix will significantly influence the rate and pathway of photodegradation.
Other abiotic processes that could influence the fate of cis-2,4-Dimethylthiacyclopentane include hydrolysis and oxidation by other environmental oxidants. However, given the stable, saturated nature of the thiacyclopentane ring, these processes are generally expected to be slower than biodegradation and photodegradation under most environmental conditions.
Biological Relevance and Biochemical Interactions Mechanistic Focus
Role in Microbial Metabolism or Biosynthesis Pathways of Related Sulfur Compounds
There is no specific information available on the microbial metabolism or biosynthesis of cis-2,4-dimethylthiacyclopentan. However, the metabolic fate of structurally related sulfur-containing heterocyclic compounds, particularly in the context of biodesulfurization, has been a subject of significant research. Microorganisms have evolved sophisticated pathways to utilize organosulfur compounds as a source of sulfur, a critical element for growth.
One of the most extensively studied pathways for the metabolism of thiophenic sulfur compounds is the "4S" or Kodama pathway, which facilitates the specific cleavage of carbon-sulfur bonds. This pathway is particularly relevant for the desulfurization of dibenzothiophene (B1670422) (DBT), a polyaromatic sulfur heterocycle found in fossil fuels. Given that this compound is a saturated sulfur heterocycle (a thioether), it is plausible that similar enzymatic machinery could be adapted for its degradation, should it be encountered by microorganisms with such capabilities.
The 4S pathway proceeds through a series of enzymatic oxidation and hydrolysis steps, ultimately liberating the sulfur atom as sulfite (B76179) without breaking down the carbon backbone of the molecule. This process is highly specific and energy-efficient for the cell. Several bacteria, including species of Rhodococcus, Gordona, and Pantoea, have been identified to possess the genes encoding the enzymes of the 4S pathway. nih.govresearchgate.net
Table 1: Key Enzymes and Intermediates in the 4S Pathway for Dibenzothiophene (DBT) Desulfurization
| Step | Enzyme | Substrate | Product |
| 1 | DBT monooxygenase (DszC) | Dibenzothiophene (DBT) | DBT-5-oxide (DBTO) |
| 2 | DBT-5-oxide monooxygenase (DszA) | DBT-5-oxide (DBTO) | DBT-5,5'-dioxide (DBTO₂) |
| 3 | DBTO₂ monooxygenase | DBT-5,5'-dioxide (DBTO₂) | 2-(2'-hydroxyphenyl)benzenesulfinate (HPBS) |
| 4 | HPBS desulfinase (DszB) | 2-(2'-hydroxyphenyl)benzenesulfinate (HPBS) | 2-hydroxybiphenyl (HBP) and Sulfite (SO₃²⁻) |
This table illustrates the enzymatic cascade for DBT desulfurization, which may serve as a model for the potential microbial degradation of other cyclic thioethers.
While the 4S pathway is specific to thiophenic compounds, the general principle of enzymatic oxidation at the sulfur atom is a common theme in the metabolism of thioethers. It is conceivable that microorganisms could metabolize this compound through initial oxidation of the sulfur atom to a sulfoxide (B87167), followed by further enzymatic modifications.
Mechanistic Studies of Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)
Direct mechanistic studies on the interaction of this compound with biological macromolecules are not available. However, the chemical nature of the thioether functional group provides a basis for predicting potential interactions with enzymes and receptors.
Thioethers can engage with biological macromolecules through a variety of non-covalent and covalent interactions. The sulfur atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor. The alkyl substituents (dimethyl groups) and the cyclopentane (B165970) ring contribute to the molecule's hydrophobicity, facilitating interactions with nonpolar pockets in proteins.
From a mechanistic standpoint, the sulfur atom of a thioether is nucleophilic and can participate in chemical reactions within an enzyme's active site. youtube.com For instance, thioethers can undergo S-alkylation through an SN2 reaction if an appropriate electrophile is present. youtube.com More commonly, thioethers are substrates for monooxygenases, such as cytochrome P450 enzymes, which can oxidize the sulfur atom to form a sulfoxide and subsequently a sulfone. wikipedia.org This oxidation introduces polarity to the molecule, which can significantly alter its binding affinity for a receptor or its solubility, often as a first step in detoxification and excretion pathways. wikipedia.org
The thioether side chain of the amino acid methionine is known to be an important ligand for metal ions in biological systems. nih.gov Specifically, it has been shown to be critical in the coordination of copper ions (Cu(I)) in copper trafficking proteins. researchgate.netnih.gov The sulfur atom of methionine can act as a soft ligand, forming coordinate bonds with the soft metal ion. This suggests that a cyclic thioether like this compound could potentially interact with the active sites of metalloenzymes, possibly by coordinating with a metal cofactor.
Table 2: Potential Mechanistic Interactions of Thioether-Containing Molecules with Biological Macromolecules
| Interaction Type | Description | Potential Consequence |
| Nucleophilic Attack | The thioether sulfur atom attacks an electrophilic center on a macromolecule or substrate. | Formation of a covalent bond; enzyme inhibition or catalysis. |
| Enzymatic Oxidation | The thioether is oxidized to a sulfoxide or sulfone by enzymes like monooxygenases. | Increased polarity; altered binding affinity; detoxification. |
| Metal Coordination | The sulfur atom coordinates with a metal ion cofactor within an enzyme's active site. | Enzyme inhibition or modulation of enzyme activity. |
| Hydrophobic Interactions | The nonpolar alkyl and ring structures interact with hydrophobic pockets in proteins. | Non-covalent binding to receptors or enzyme active sites. |
| Hydrogen Bonding | The sulfur atom acts as a weak hydrogen bond acceptor. | Contribution to the overall binding affinity and specificity. |
Chemoreception Mechanisms Involving Thioether Structures (focus on molecular interaction, not sensory perception)
The chemoreception of volatile sulfur compounds, including thioethers, is a topic of significant interest due to their potent and often distinct odors. While the sensory perception itself is outside the scope of this discussion, the underlying molecular interactions with olfactory receptors are highly relevant.
Research into the molecular basis of sulfur olfaction has revealed that the interaction between a thioether and an olfactory receptor is not a simple lock-and-key mechanism. Instead, it is a combinatorial process where a single odorant molecule can bind to multiple receptors with varying affinities, and a single receptor can be activated by a range of different odorants. researchgate.net
A key finding in the chemoreception of sulfur compounds is the potential involvement of metal ions. acs.orgacs.org It has been proposed that transition metals, such as copper or zinc, are integral components of certain olfactory receptors that detect thiols and thioethers. acs.orgacs.orgnih.gov The proposed mechanism involves the coordination of the sulfur atom of the odorant molecule with the metal ion within the receptor's binding pocket. acs.orgacs.org This interaction is thought to trigger a conformational change in the receptor, initiating the signaling cascade that leads to odor perception.
The interaction of organic polysulfides with the Transient Receptor Potential Ankyrin 1 (TRPA1) receptor, a known chemosensor, has been shown to involve covalent binding to cysteine residues in the receptor. frontiersin.org While this compound is not a polysulfide, this highlights that covalent interactions can also be a mechanism of chemoreception for sulfur compounds.
Future Directions and Emerging Research Avenues
Exploration of Novel Stereoselective and Sustainable Synthetic Routes
The development of synthetic routes that are both stereoselective and sustainable is a paramount goal in modern organic chemistry. For cis-2,4-Dimethylthiacyclopentan, future research will likely focus on moving beyond traditional methods to embrace greener and more precise synthetic strategies.
Stereoselective Synthesis: The "cis" configuration of the two methyl groups at positions 2 and 4 of the thiacyclopentane ring presents a distinct stereochemical challenge. Future synthetic explorations will likely target methods that can establish this relative stereochemistry with high fidelity. This could involve:
Substrate-controlled diastereoselective cyclizations: Designing linear precursors with pre-existing stereocenters that guide the formation of the desired cis-diastereomer upon cyclization.
Catalytic asymmetric synthesis: Employing chiral catalysts to induce enantioselectivity, leading to specific enantiomers of this compound. While the current focus is on the cis diastereomer, enantiomeric control would be the next frontier.
Organocatalysis: Utilizing small organic molecules as catalysts to promote stereoselective ring-closing reactions, avoiding the use of potentially toxic or expensive metal catalysts.
Sustainable Synthesis: In line with the principles of green chemistry, emerging synthetic routes are expected to be more environmentally benign. rasayanjournal.co.inresearchgate.netmdpi.com Key areas of development include:
Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.inresearchgate.net This has been successfully applied to the synthesis of various sulfur-containing heterocycles. researchgate.net
Use of green solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or deep eutectic solvents is a growing trend in the synthesis of S-heterocyclic compounds. mdpi.com
Solid-supported reagents and catalysts: Immobilizing reagents or catalysts on solid supports simplifies product purification, allows for catalyst recycling, and often leads to milder reaction conditions. rasayanjournal.co.inresearchgate.net
A hypothetical comparison of a traditional versus a potential future sustainable synthetic route is outlined below.
| Feature | Traditional Route (e.g., Multi-step from Halogenated Precursors) | Future Sustainable Route (e.g., One-pot Catalytic Cyclization) |
| Solvent | Dichloromethane, Tetrahydrofuran (B95107) | Water, Ethanol, or Ionic Liquid |
| Catalyst | Stoichiometric strong bases (e.g., NaH) | Recyclable solid acid or organocatalyst |
| Energy Source | Conventional heating (reflux) | Microwave irradiation |
| Atom Economy | Moderate | High |
| Workup | Liquid-liquid extraction, column chromatography | Filtration, catalyst recovery |
Application of Advanced Spectroscopic Techniques for In-Situ Monitoring
To optimize reaction conditions, understand kinetics, and identify transient intermediates in the synthesis of this compound, the application of in-situ spectroscopic techniques is indispensable. These process analytical technologies (PAT) allow for real-time analysis of a reaction as it proceeds, without the need for sampling. mt.com
In-situ Fourier Transform Infrared (FTIR) Spectroscopy (ReactIR): This technique can monitor the concentration of reactants, products, and key intermediates in real-time by tracking their characteristic infrared absorption bands. mt.comresearchgate.net For a hypothetical synthesis of this compound from a precursor, ReactIR could be used to follow the disappearance of the precursor's functional groups and the appearance of the C-S-C stretching vibrations of the thiacyclopentane ring. mt.comfraunhofer.de
In-situ Raman Spectroscopy: Raman spectroscopy is another powerful tool for in-situ monitoring, particularly for reactions in aqueous media and for observing changes in covalent bonds, such as C-S and S-S bonds. mdpi.comspectroscopyonline.comnih.gov It offers a non-destructive way to gain insight into reaction kinetics and mechanisms. spectroscopyonline.comresearchgate.net
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: While technically more complex to implement, flow NMR spectroscopy can provide detailed structural information on all species present in a reaction mixture, offering unparalleled insight into reaction pathways.
The data below illustrates the type of information that could be generated from in-situ monitoring of a hypothetical reaction.
| Time (minutes) | Precursor Concentration (mol/L) (from FTIR) | Product Concentration (mol/L) (from FTIR) | Reaction State |
| 0 | 1.00 | 0.00 | Initiated |
| 10 | 0.75 | 0.25 | In Progress |
| 30 | 0.20 | 0.80 | Nearing Completion |
| 60 | <0.01 | 0.99 | Complete |
Integration of Computational Chemistry with Experimental Design for Predictive Research
Computational chemistry is becoming an increasingly vital partner to experimental work. By modeling molecules and reactions, it can predict properties, elucidate mechanisms, and guide experimental design, thereby saving time and resources. For this compound, computational approaches could be applied to:
Conformational Analysis: Predict the most stable three-dimensional conformations of the this compound ring and how the methyl groups influence its puckering.
Spectroscopic Prediction: Calculate theoretical NMR, IR, and Raman spectra to aid in the interpretation of experimental data and confirm the structure of the synthesized compound.
Reaction Mechanism Elucidation: Model potential reaction pathways for the synthesis of the molecule to determine the most energetically favorable route and predict the stereochemical outcome. This can be particularly useful in understanding and optimizing the stereoselective synthesis.
Property Prediction: Estimate physical and chemical properties, such as bond dissociation energies, electronic structure, and potential reactivity in subsequent reactions.
Investigation of this compound as a Molecular Building Block for Advanced Materials
Saturated sulfur heterocycles, while less explored than their aromatic counterparts like thiophene, offer unique structural and electronic properties. nih.gov The sulfide (B99878) linkage in this compound can act as a soft nucleophile or be oxidized to sulfoxides and sulfones, opening up a range of chemical transformations. Future research could investigate its use as a C4S synthon in the synthesis of more complex molecules. nih.govrsc.org
Potential applications as a building block (excluding the properties of the final materials) could include:
Ligand Synthesis for Coordination Chemistry: The sulfur atom can act as a coordination site for transition metals. Thia-crown ethers, which are larger cyclic thioethers, are known to form stable complexes with various metal ions. wikipedia.orgacs.orgacs.org The specific stereochemistry of this compound could lead to the formation of chiral metal complexes.
Synthesis of Novel Heterocyclic Systems: The thiacyclopentane ring could be a starting point for ring-expansion reactions or be incorporated into larger, more complex heterocyclic frameworks.
Polymer Chemistry: After functionalization, this compound could potentially be incorporated as a monomeric unit into novel sulfur-containing polymers.
Elucidation of Complex Biotransformation Pathways and their Enzymology
The environmental fate and potential biological activity of sulfur-containing compounds are of significant interest. mdpi.comnih.govnih.govopenbiotechnologyjournal.com Understanding how microorganisms or higher organisms metabolize this compound is crucial for assessing its environmental impact and potential applications in biotechnology.
Future research in this area would likely focus on:
Identifying Metabolic Products: Using techniques like mass spectrometry to identify the products formed when the compound is exposed to various microorganisms or enzyme preparations.
Isolating and Characterizing Key Enzymes: The enzymes responsible for the biotransformation, likely oxygenases or transferases, could be isolated and characterized. nih.govnih.gov
Investigating Enzymatic Mechanisms: The study of enzymes involved in the biosynthesis of biotin (B1667282), which contains a thiacyclopentane (thiophane) ring, provides a powerful precedent. nih.govnih.gov Biotin synthase, a radical S-adenosyl-l-methionine (SAM) enzyme, catalyzes the insertion of a sulfur atom to form the thiophane ring. nih.govnih.govyoutube.com Research could investigate whether similar enzymatic strategies are involved in the degradation or modification of this compound.
Key enzymatic transformations to investigate would include:
S-oxidation: Conversion of the sulfide to a sulfoxide (B87167) and then a sulfone.
C-H oxidation: Hydroxylation at one of the carbon atoms of the ring.
Ring cleavage: Enzymatic breaking of the C-S or C-C bonds of the ring.
The table below lists enzymes and their potential roles in the biotransformation of sulfur heterocycles.
| Enzyme Class | Potential Transformation of this compound | Relevance |
| Cytochrome P450 Monooxygenases | S-oxidation, C-hydroxylation | Common pathway for xenobiotic metabolism. |
| Flavin-containing Monooxygenases (FMOs) | S-oxidation | Key enzymes in the oxidation of soft nucleophiles like sulfides. |
| Dioxygenases | Ring cleavage | Important in the degradation of aromatic and heterocyclic compounds. nih.gov |
| Radical SAM Enzymes | C-S bond formation/cleavage | As seen in biotin synthase, these enzymes perform complex sulfur chemistry. nih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for cis-2,4-Dimethylthiacyclopentan, and how can purity be ensured during isolation?
- Methodology :
- Synthesis : Use cyclization reactions of thiol-containing precursors with appropriate alkylating agents under controlled temperature (e.g., 0–5°C to minimize side reactions). Catalytic acid (e.g., H₂SO₄) or base (e.g., K₂CO₃) may enhance ring closure efficiency .
- Purification : Employ flash column chromatography with a polar/non-polar solvent gradient (e.g., hexane/ethyl acetate) to separate isomers. Confirm purity via thin-layer chromatography (Rf comparison) and HPLC (≥95% purity threshold) .
- Characterization : Report yields, melting points, and spectroscopic data (¹H/¹³C NMR, IR) for reproducibility. For known compounds, cross-reference literature values .
Q. How should researchers characterize the stereochemistry and structural conformation of cis-2,4-Dimethylthiacyclopentan?
- Methodology :
- NMR Analysis : Assign ¹H NMR signals for methyl groups at C2 and C4, noting coupling constants (J values) to confirm cis stereochemistry (e.g., vicinal coupling ~3–5 Hz). Compare with trans-isomer data if available .
- X-ray Crystallography : Resolve absolute configuration for novel derivatives. Submit crystallographic data to the Cambridge Structural Database .
- Computational Modeling : Use density functional theory (DFT) to optimize geometry and predict NMR chemical shifts (e.g., B3LYP/6-31G* basis set) .
Q. What reaction mechanisms govern the thermal or photochemical behavior of cis-2,4-Dimethylthiacyclopentan?
- Methodology :
- Thermal Studies : Monitor ring-opening or rearrangement via differential scanning calorimetry (DSC) or gas chromatography-mass spectrometry (GC-MS). Compare activation energies with computational predictions .
- Photochemical Analysis : Irradiate in UV-vis range (e.g., 254 nm) and track intermediates using time-resolved spectroscopy. For electrocyclic reactions, confirm conrotatory or disrotatory pathways via substituent effects .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., UV-vis absorption vs. computational predictions) be resolved for cis-2,4-Dimethylthiacyclopentan derivatives?
- Methodology :
- Data Reconciliation : Compare experimental UV-vis spectra (e.g., λmax at 280–420 nm) with time-dependent DFT (TD-DFT) simulations. Adjust solvent parameters (e.g., polarizable continuum models) to improve accuracy .
- Isomer Populations : If multiple conformers exist (e.g., planar vs. non-planar cis structures), use variable-temperature NMR or circular dichroism (CD) to quantify equilibrium ratios .
Q. What strategies optimize the stereoselective synthesis of cis-2,4-Dimethylthiacyclopentan analogs for biological testing?
- Methodology :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., chiral Lewis acids) to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .
- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) or benzyl groups to block reactive sites during functionalization .
Q. How does the electronic environment of the thia ring influence the compound’s stability under oxidative or acidic conditions?
- Methodology :
- Stability Assays : Expose to H₂O₂ (oxidative) or HCl (acidic) at varying concentrations. Track degradation via LC-MS and identify byproducts (e.g., sulfoxides or ring-opened species) .
- Theoretical Insights : Calculate bond dissociation energies (BDEs) for S–C bonds using DFT to predict susceptibility to cleavage .
Q. What interdisciplinary approaches combine cis-2,4-Dimethylthiacyclopentan with materials science or medicinal chemistry?
- Methodology :
- Materials Science : Incorporate into metal-organic frameworks (MOFs) for sulfur-based ligand studies. Characterize porosity via Brunauer-Emmett-Teller (BET) analysis .
- Medicinal Chemistry : Screen for antimicrobial activity using microdilution assays (e.g., MIC against S. aureus). Correlate structure-activity relationships (SAR) with logP and polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
